molecular formula C4H5F3O5S B1609928 Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate CAS No. 88016-31-3

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Cat. No. B1609928
CAS RN: 88016-31-3
M. Wt: 222.14 g/mol
InChI Key: PPYPHCLFWPCGAU-UHFFFAOYSA-N
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Description

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate (M2TSA) is an organic compound that is widely used in synthetic organic chemistry as a reagent. It is a versatile reagent, and is used in a variety of synthetic processes, such as the synthesis of polymers and other materials, as well as in the preparation of pharmaceuticals and biochemicals. M2TSA is also used in the synthesis of polymers, and in the preparation of pharmaceuticals and biochemicals. It is a colorless liquid at room temperature, and has a boiling point of 111 °C.

Scientific Research Applications

Drug Development

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological properties of these drugs. Therefore, “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” could potentially be used in the synthesis of new drugs or the improvement of existing ones .

Synthesis of Fluorine-Containing Compounds

Fluorine-containing compounds are important in various fields, including medicine, electronics, agrochemicals, and catalysis . “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” could be used as a starting material or intermediate in the synthesis of these compounds .

Synthesis of Alpelisib

Alpelisib is a drug used for the treatment of certain types of breast cancer. “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” could potentially be used in the synthesis of this drug .

Trifluoromethylation

“Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” could be used in trifluoromethylation reactions . These reactions are important for introducing trifluoromethyl groups into organic molecules .

Photoredox Catalysis

“Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” could potentially be used in photoredox catalysis . This is a type of reaction that uses light to drive chemical reactions .

Synthesis of Enamides

Enamides are a type of organic compound that have a wide range of applications in organic synthesis. “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” could potentially be used in the synthesis of enamides .

Mechanism of Action

Action Environment

The action, efficacy, and stability of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under -20°C in an inert atmosphere The compound’s efficacy and action could also be influenced by the pH of the environment, the presence of other compounds, and specific conditions within the body

properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPHCLFWPCGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459449
Record name Methyl [(trifluoromethanesulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

CAS RN

88016-31-3
Record name Methyl [(trifluoromethanesulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10.09 ml (60 mmol) trifluorometansulfonic anhydrid dissolved in CH2Cl2 was added dropwise to a mixture of 4.05 ml (50 mmol) methylglycolate and 4.04 ml (50 mmol) pyridin in CH2Cl2 (totally 62.5 ml) at 0° C. during 25 minutes, and thereafter stirred at 0° C. for 1 H. After washing with 0.3M KHSO4 and saturated NA2CO3, drying (Na2SO4) and filtration, evaporation of the solvent in vacuo gave 9.94 g (90%) of the title compound.
Quantity
10.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of triflic anhydride (3.7 ml, 20.0 nmmol) in methylene chloride (10 ml) at -5° C. under argon, was added dropwise over 30 minutes a solution of methyl glycolate (1.8 g, 20.0 mmol), pyridine (1.55 ml, 20.0 mmol), and anhydrous methylene chloride (5 ml). The reaction was allowed to stir at between 0°-5° C. for 1.5 h. The mixture was then washed with water several times. The organic extract was then washed with water, brine, and dried (MgSO4). After removing the solvent under reduced pressure, flash chromatography of the residue (silica gel, methylene chloride) afforded the title compound as a colorless oil (3.0 g, 68%).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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